(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
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Overview
Description
(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol, also known as 4-methylquinoline, is a heterocyclic aromatic organic compound. It is characterized by a quinoline structure with a methyl group at the 4-position. This compound is notable for its fairly acidic methyl group, which allows for condensations to occur at this position, especially when the nitrogen is quaternized .
Preparation Methods
Synthetic Routes and Reaction Conditions
(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol can be synthesized through various methods. One common method involves the reduction of 2-chlorolepidine with hydrogen and a catalyst such as palladium on carbon. The reaction is typically carried out in glacial acetic acid at temperatures between 55°C and 70°C under a hydrogen pressure of about 1.8–2.2 atm . Another method involves the reduction of 2-chlorolepidine with hydrogen and Raney nickel, or with tin or zinc and hydrochloric acid .
Industrial Production Methods
Industrial production of lepedine often involves catalytic hydrogenation processes. The use of palladium on carbon as a catalyst is common due to its efficiency in facilitating the reduction reaction. The process involves the use of glacial acetic acid as a solvent and maintaining specific temperature and pressure conditions to ensure optimal yield .
Chemical Reactions Analysis
Types of Reactions
(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: As mentioned, lepedine can be synthesized through reduction reactions.
Substitution: The methyl group in lepedine is fairly acidic, allowing for substitution reactions, especially when the nitrogen is quaternized.
Common Reagents and Conditions
Common reagents used in the reactions involving lepedine include hydrogen, palladium on carbon, Raney nickel, tin, zinc, and hydrochloric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions involving lepedine include various quinoline derivatives, which are useful in the synthesis of dyes and other industrial applications .
Scientific Research Applications
(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol has several scientific research applications across various fields:
Chemistry: this compound is used as an intermediate in the synthesis of dyes and other organic compounds.
Industry: This compound is used in the preparation of certain dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of lepedine involves its interaction with various molecular targets and pathways. The acidic nature of the methyl group allows for condensations and substitutions, which can lead to the formation of various biologically active compounds. These interactions can affect cellular processes and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol is similar to other quinoline derivatives, such as quinaldine (2-methylquinoline). lepedine is unique due to the position of the methyl group at the 4-position, which imparts different chemical properties and reactivity. Other similar compounds include quinoline and its various methylated derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable compound for various scientific research and industrial processes.
Properties
CAS No. |
111509-09-2 |
---|---|
Molecular Formula |
C23H35NO3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |
InChI |
InChI=1S/C23H35NO3/c1-5-24-11-21(3)8-7-16(27-4)23-15(21)10-14(19(23)24)22-9-6-13(12(2)20(22)26)17(25)18(22)23/h13-20,25-26H,2,5-11H2,1,3-4H3/t13-,14+,15-,16?,17-,18+,19+,20+,21?,22?,23?/m0/s1 |
InChI Key |
XXZZJNAAUWXZNM-NTCAIFKTSA-N |
Isomeric SMILES |
CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)O)OC)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lepedine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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